(3-Ethoxy-4-methylphenyl)-[3-(oxan-4-yl)pyrrolidin-1-yl]methanone
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Overview
Description
(3-Ethoxy-4-methylphenyl)-[3-(oxan-4-yl)pyrrolidin-1-yl]methanone is a complex organic compound with a unique structure that combines an ethoxy group, a methylphenyl group, an oxan-4-yl group, and a pyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-4-methylphenyl)-[3-(oxan-4-yl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Ethoxy-Methylphenyl Intermediate: This involves the reaction of 3-ethoxy-4-methylphenol with an appropriate halogenating agent to introduce the ethoxy group.
Formation of the Oxan-4-yl Intermediate: This step involves the synthesis of the oxan-4-yl group through a cyclization reaction.
Coupling Reaction: The final step involves coupling the ethoxy-methylphenyl intermediate with the oxan-4-yl intermediate using a suitable coupling agent, such as a palladium catalyst, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-4-methylphenyl)-[3-(oxan-4-yl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3-Ethoxy-4-methylphenyl)-[3-(oxan-4-yl)pyrrolidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Ethoxy-4-methylphenyl)-[3-(oxan-4-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3-Ethoxy-4-methylphenyl)-[3-(oxan-4-yl)pyrrolidin-1-yl]methanone: shares structural similarities with other compounds containing ethoxy, methylphenyl, oxan-4-yl, and pyrrolidin-1-yl groups.
3-(Trifluoromethyl)benzylamine: Similar in having a benzylamine structure with a trifluoromethyl group.
4-Methoxyphenethylamine: Similar in having a phenethylamine structure with a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-ethoxy-4-methylphenyl)-[3-(oxan-4-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-3-23-18-12-16(5-4-14(18)2)19(21)20-9-6-17(13-20)15-7-10-22-11-8-15/h4-5,12,15,17H,3,6-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDUQVMQJOIAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N2CCC(C2)C3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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